molecular formula C11H15NO4 B3027026 (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde CAS No. 1214741-19-1

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde

Cat. No.: B3027026
CAS No.: 1214741-19-1
M. Wt: 225.24
InChI Key: PBHXYYXEZQXDLB-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde (CAS: 1214741-19-1) is a bicyclic heterocyclic compound characterized by a fused pyrrolo-oxazole scaffold. Key properties include:

  • Molecular formula: C₁₁H₁₅NO₄
  • Molecular weight: 225.24 g/mol
  • Solubility: Soluble in DMSO (10 mM stock solution recommended) .
  • Storage: Stable at 2–8°C for short-term; long-term storage requires -20°C or -80°C .
  • Purity: >97% (HPLC/COA verified) .

The compound features a tert-butyl group at the 3-position and a carbaldehyde moiety at the 7a-position, which influence its steric and electronic properties. Its primary use is in pharmaceutical and biochemical research, though specific biological targets remain undisclosed in available literature .

Properties

IUPAC Name

(3R,7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-10(2,3)8-12-7(14)4-5-11(12,6-13)9(15)16-8/h6,8H,4-5H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXYYXEZQXDLB-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116073
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214741-19-1
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214741-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,7aR)-3-tert-butyl-1,5-dioxodihydro-1H-pyrrolo[1,2-c][1,3]oxazole-7a(5H)-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo ring, the introduction of the tert-butyl group, and the formation of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The tert-butyl group or other functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolo-Oxazole/Pyrrolo-Pyrrole Families

Compound 24 : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
  • Key differences : Replaces the oxazole ring with a pyrrole ring and introduces a benzotriazole-carbonyl group.
  • Synthesis : Uses N,N′-carbonyldiimidazole (CDI) for coupling, differing from the target compound’s synthetic route .
  • Applications : Evaluated for autotaxin (ATX) inhibition, showing moderate activity (IC₅₀ = 1.2 µM) .
Compound 7 : (3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester
  • Key differences : Incorporates a dichlorobenzyl ester, enhancing lipophilicity (LogP = 3.5 vs. -0.44 for the target compound) .
  • Solubility : Lower aqueous solubility (HT-Solubility = 12 µM) compared to the target compound’s DMSO compatibility .
Methyl (3R,7aR)-6-{[(4-bromophenyl)amino]methylene}-3-(tert-butyl)-5,7-dioxodihydro-1H,3H-pyrrolo[1,2-c]thiazole-7a(5H)-carboxylate
  • Key differences: Substitutes oxazole with thiazole and adds a bromophenylaminomethylene group.
  • Applications : Demonstrates Gram-negative antibacterial activity, suggesting divergent biological targets compared to the carbaldehyde analogue .

Functional Group Variations

(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
  • Key differences : Replaces the carbaldehyde with a hydroxyl and vinyl group, reducing electrophilicity.
  • Price : Higher cost ($262/5g) due to synthetic complexity .
Deoxynojirimycin Derivatives (e.g., Compound 6)
  • Key differences: Pyrido[1,2-c][1,3]oxazinone core with hydroxymethyl and methyl groups.
  • Applications: Known as glycosidase inhibitors, contrasting with the undefined mechanism of the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 24 Compound 7 Thiazole Derivative
Molecular Weight 225.24 439.47 501.34 497.32
LogP -0.44 2.8 3.5 2.9
Solubility DMSO-soluble 22 µM (PBS) 12 µM (PBS) Not reported
Biological Activity Undisclosed ATX inhibitor ATX inhibitor Antibacterial

Biological Activity

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 1214741-19-1
  • Solubility : Highly soluble in organic solvents with varying solubility in water (4.59 mg/ml) .

Biological Activity Overview

Research on the biological activity of (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde has indicated several areas of interest:

1. Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

3. Cytotoxic Effects

Studies have reported that (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde can induce apoptosis in cancer cell lines. This property suggests its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Modulation of Cellular Pathways : The compound may interact with specific cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties could be attributed to its ability to scavenge ROS, thereby protecting cells from oxidative damage.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant reduction in lipid peroxidation levels in treated cells.
Study 2Assess antimicrobial efficacyShowed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/ml against tested strains.
Study 3Investigate cytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde
Reactant of Route 2
(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.